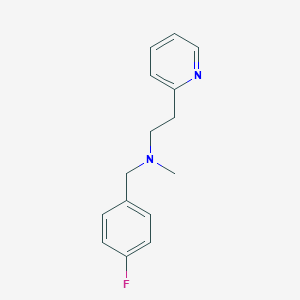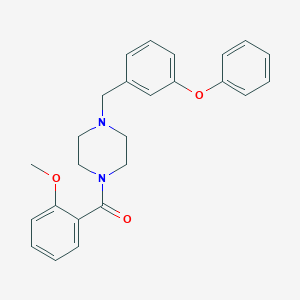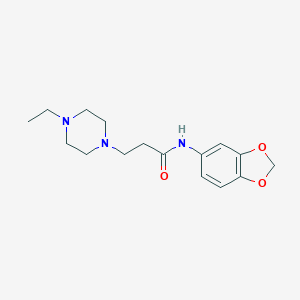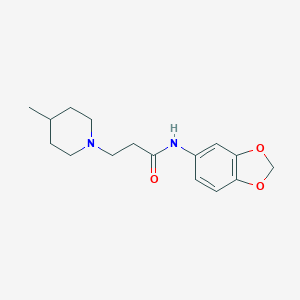
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine, also known as MPFE, is a chemical compound that belongs to the class of psychoactive substances called phenethylamines. MPFE has been found to have potential applications in scientific research due to its unique chemical properties.
作用機序
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine acts as a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. When N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine binds to the 5-HT2C receptor, it activates a signaling cascade that leads to changes in the activity of neurons in the brain. This can result in changes in mood, appetite, and anxiety.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to an increase in mood and alertness. N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has also been found to decrease the release of serotonin, which can lead to a decrease in anxiety and depression.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in lab experiments is its selectivity for the 5-HT2C receptor. This allows researchers to study the effects of serotonin on the brain in a more specific way. However, one limitation of using N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are a number of potential future directions for research on N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine. One area of interest is the role of the 5-HT2C receptor in the regulation of appetite and weight. N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been shown to decrease food intake in animal models, suggesting that it could have potential as a treatment for obesity. Another area of interest is the potential use of N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine as a tool for studying the effects of serotonin on the brain in humans. Clinical trials could be conducted to investigate the safety and efficacy of N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in humans, which could lead to the development of new treatments for mood and anxiety disorders.
合成法
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine can be synthesized using a variety of methods, including the reduction of N-(4-fluorobenzyl)-2-(pyridin-2-yl)ethanamine with sodium borohydride, or the reaction of N-(4-fluorobenzyl)pyridin-2-amine with methyl iodide followed by reduction with lithium aluminum hydride.
科学的研究の応用
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has also been found to have potential as a tool for studying the effects of serotonin on the brain.
特性
製品名 |
N-(4-fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine |
|---|---|
分子式 |
C15H17FN2 |
分子量 |
244.31 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17FN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
InChIキー |
SCFVHYNTNIGMHD-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)F |
正規SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)




methanone](/img/structure/B248780.png)


